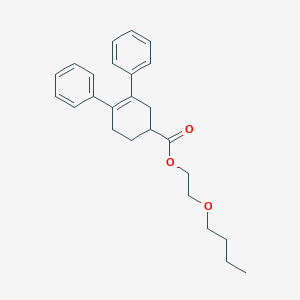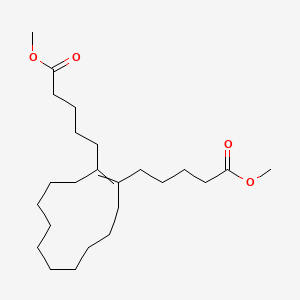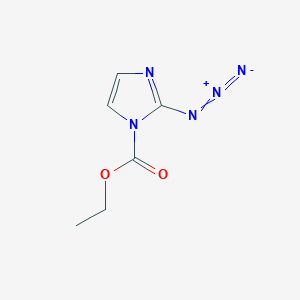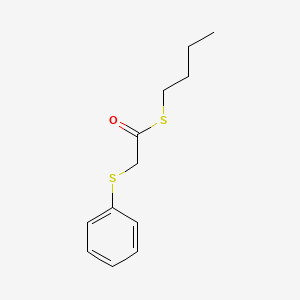
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C24H30O3 It is known for its unique structure, which includes a cyclohexene ring substituted with phenyl groups and a butoxyethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Butoxyethyl 3,4-diphenylcyclohex-2-ene-1-carboxylate: Similar structure but with a different position of the double bond.
2-Butoxyethyl 3,4-diphenylcyclohexane-1-carboxylate: Lacks the double bond in the cyclohexane ring.
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-acetate: Contains an acetate group instead of a carboxylate group.
Uniqueness
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific structural features, including the position of the double bond and the presence of the butoxyethyl ester group
特性
CAS番号 |
62544-36-9 |
|---|---|
分子式 |
C25H30O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
2-butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C25H30O3/c1-2-3-16-27-17-18-28-25(26)22-14-15-23(20-10-6-4-7-11-20)24(19-22)21-12-8-5-9-13-21/h4-13,22H,2-3,14-19H2,1H3 |
InChIキー |
VNGXPFQUGKPXRD-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)





silane](/img/structure/B14515770.png)


